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Compound of Interest

2-Methoxy-6-methylisonicotinic
Compound Name: _
acid

Cat. No.: B2489223

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Methoxy-6-methylisonicotinic acid. Due to the limited availability of published
experimental spectra for this specific compound, this document outlines the predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its
chemical structure and established spectroscopic principles. Detailed experimental protocols
for acquiring this data are also provided, offering a practical framework for the analysis of this
and structurally related compounds.

Chemical Structure

IUPAC Name: 2-Methoxy-6-methylpyridine-4-carboxylic acid Molecular Formula: CsHoNO3
Molecular Weight: 167.16 g/mol CAS Number: 72918-10-6

Predicted Spectroscopic Data

While specific experimental data for 2-Methoxy-6-methylisonicotinic acid is not readily
available in public databases, its spectroscopic characteristics can be predicted with a high
degree of confidence based on its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.
2.1.1. *H NMR (Proton NMR)

The predicted *H NMR spectrum of 2-Methoxy-6-methylisonicotinic acid in a suitable solvent
(e.g., DMSO-ds or CDCIs3) would exhibit the following signals:

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~12.0-13.0 Singlet (broad) 1H -COOH
~7.0-7.2 Singlet 1H H-5 (aromatic)
~6.8-7.0 Singlet 1H H-3 (aromatic)
~39-41 Singlet 3H -OCHs
~24-26 Singlet 3H -CHs

2.1.2. 13C NMR (Carbon-13 NMR)

The predicted 3C NMR spectrum would show eight distinct signals corresponding to the eight

carbon atoms in the molecule.
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Chemical Shift (6, ppm) Assighment
~165-170 -COOH

~ 160 - 165 C-2 (C-OCHs)
~ 155 - 160 C-6 (C-CHs)
~145-150 C-4 (C-COOH)
~110-115 C-3
~105-110 C-5

~53-56 -OCHs
~22-25 -CHs

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The
following table summarizes the expected characteristic absorption bands.

Wavenumber (cm~—?) Vibration Type Functional Group
2500 - 3300 (broad) O-H stretch Carboxylic acid

~ 2950 - 3050 C-H stretch Aromatic and Alkyl
~ 1700 - 1730 C=0 stretch Carboxylic acid

~ 1580 - 1610 C=C and C=N stretch Pyridine ring

~ 1250 - 1300 C-O stretch Aryl ether

~ 1020 - 1050 C-O stretch Methoxy group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

e Molecular lon (M*): The molecular ion peak is expected at m/z = 167.
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e Major Fragmentation Pathways:

o

Loss of a methyl radical (CHs) from the methoxy group to give a fragment at m/z = 152.

[¢]

Loss of a hydroxyl radical (OH) from the carboxylic acid to give a fragment at m/z = 150.

[¢]

Loss of carbon monoxide (CO) from the carboxylic acid to give a fragment at m/z = 139.

[e]

Loss of a carboxyl group (COOH) to give a fragment at m/z = 122.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 2-Methoxy-6-
methylisonicotinic acid.

NMR Spectroscopy

3.1.1. Sample Preparation

Weigh approximately 5-10 mg of 2-Methoxy-6-methylisonicotinic acid.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds or
CDCI3) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

3.1.2. Instrument Parameters (*H NMR)

Spectrometer: 400 MHz or higher

Pulse Program: Standard single-pulse sequence (e.g., zg30)

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64

Spectral Width: -2 to 14 ppm
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Reference: Tetramethylsilane (TMS) at O ppm

3.1.3. Instrument Parameters (33C NMR)

e Spectrometer: 100 MHz or higher

e Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)
e Acquisition Time: 1-2 seconds

o Relaxation Delay: 2-5 seconds

o Number of Scans: 1024-4096

e Spectral Width: 0 to 200 ppm

» Reference: Solvent peak or TMS at 0 ppm

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

e Ensure the ATR crystal is clean.

e Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.2.2. Instrument Parameters

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

Mode: Attenuated Total Reflectance (ATR)

Spectral Range: 4000 - 400 cm~1

Resolution: 4 cmm—1

Number of Scans: 16-32
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e Background: A background spectrum of the empty, clean ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.

3.3.2. Instrument Parameters (Electrospray lonization - ESI)

Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer

« lonization Mode: Electrospray lonization (ESI), positive or negative ion mode
o Capillary Voltage: 3-5 kV

» Nebulizer Gas (N2): Flow rate appropriate for the instrument

e Drying Gas (N2): Temperature and flow rate optimized for desolvation

e Mass Range: m/z 50 - 500

Visualized Workflows

The following diagrams illustrate the general workflows for obtaining and analyzing the
spectroscopic data.

NMR Spectroscopy Workflow

Sample Preparation Data Acquisition Data Processing Spectral Analysis
(Dissolve in Deuterated Solvent) (*H and °C NMR) (Fourier Transform, Phasing, Baseline Correction) (Chemical Shift, Integration, Multiplicity)

Click to download full resolution via product page

NMR Spectroscopy Workflow
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IR Spectroscopy Workflow
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IR Spectroscopy Workflow

Mass Spectrometry Workflow
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methoxy-6-
methylisonicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2489223#spectroscopic-data-of-2-methoxy-6-
methylisonicotinic-acid-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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